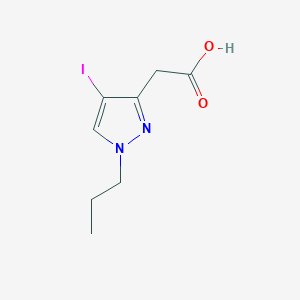

2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the molecular weight of 294.09 . It is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11IN2O2/c1-2-3-11-5-6(9)7(10-11)4-8(12)13/h5H,2-4H2,1H3,(H,12,13) . This indicates that the compound contains eight carbon atoms, eleven hydrogen atoms, one iodine atom, two nitrogen atoms, and two oxygen atoms.Applications De Recherche Scientifique

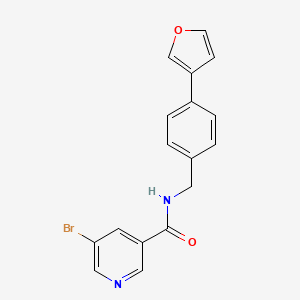

Corrosion Inhibition : Pyrazoline derivatives, such as 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid and 2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds have shown high inhibition efficiency, and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm. They are characterized as mixed-type inhibitors and have been supported by experimental and computational studies (Lgaz et al., 2018); (Lgaz et al., 2020).

Divergent Cyclisations : The reactivity of similar pyrazoline compounds in divergent cyclisations has been explored. For instance, 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid reacted with formyl and acetyl electrophiles, leading to a variety of interesting bicyclic heterocycles (Smyth et al., 2007).

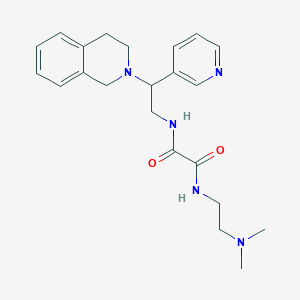

Catalytic Applications : Pyrazoline derivatives have been used in catalysis. For example, the use of Cu(II)/pyrazoline complexes as catalysts for the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water has been demonstrated. These complexes exhibited excellent catalytic performance and could be reused multiple times without significant loss of efficiency (Xie et al., 2014).

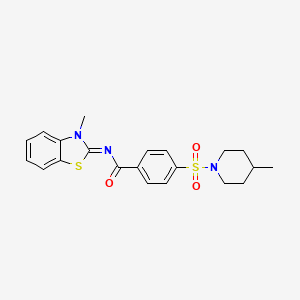

Fluorescent Sensors : Pyrazoline derivatives have also been developed as fluorescent sensors. For instance, a pyrazoline derivative was synthesized for the selective and sensitive detection of zinc ions. This sensor showed high selectivity and a low detection limit in specific solvent mixtures (Gong et al., 2011).

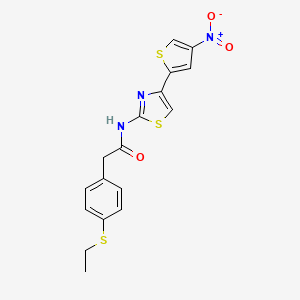

Antimicrobial Activity : Some pyrazoline derivatives have shown promising antimicrobial properties. For example, substituted pyrazoline derivatives exhibited significant antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications (Kumar et al., 2012).

Chemical Synthesis : Pyrazolines are also crucial in the synthesis of various organic compounds. Their role in the formation of different heterocyclic compounds, which have potential applications in medicinal chemistry and drug development, is noteworthy (Delgado et al., 2019).

Propriétés

IUPAC Name |

2-(4-iodo-1-propylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-2-3-11-5-6(9)7(10-11)4-8(12)13/h5H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEKGGJZMUEXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)CC(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2801083.png)

![2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane](/img/structure/B2801084.png)

![2-[(Prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2801089.png)

![3-Ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801090.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2801103.png)

![2-Chloro-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B2801106.png)